6-Methylbenzo[b]thiophene-2-carboxylic acid
Overview
Description
6-Methylbenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H8O2S. It is a derivative of benzo[b]thiophene, featuring a carboxylic acid group at the 2-position and a methyl group at the 6-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
This compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This dual action on both DNA damage and apoptosis regulation is a key aspect of its mode of action .
Biochemical Pathways
The compound’s action affects the apoptosis pathway and DNA damage repair pathway . By downregulating Mcl-1, it impairs the cell’s ability to inhibit apoptosis, leading to increased cell death . It also causes DNA damage, further promoting apoptosis .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its iLOGP value, is 1.73 , suggesting it may have good bioavailability.
Result of Action
The result of the compound’s action is increased apoptosis in cancer cells, particularly those resistant to cisplatin . This is achieved through the dual action of causing DNA damage and downregulating Mcl-1 .
Action Environment
The compound is recommended to be stored at 2-8°C in a dark place, sealed in dry conditions . It is also recommended to use it in a well-ventilated area . These environmental factors may influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylbenzo[b]thiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a palladium-catalyzed cyclization reaction can be employed, where a suitable precursor undergoes cyclization in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: The compound is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Similar structure but with a chlorine substituent at the 3-position.
Benzo[b]thiophene-2-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methylbenzo[b]thiophene: Lacks the carboxylic acid group at the 2-position
Uniqueness
6-Methylbenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRBOHOKLNORTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510526 | |
Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-86-3 | |
Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-BENZOTHIOPHENE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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